molecular formula C13H12BrN5O B2602244 7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 536999-24-3

7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2602244
CAS No.: 536999-24-3
M. Wt: 334.177
InChI Key: MXUXVSGESIAGJG-UHFFFAOYSA-N
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Description

The compound “7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C13H12BrN5O . It is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds has found numerous applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis typically involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione in acetic acid at reflux .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine core, which is isoelectronic with the purine ring . This core is substituted at the 7-position with a 4-bromophenyl group and at the 5-position with a methyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 334.17 g/mol, a XLogP3-AA value of 1.8, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . It also has an exact mass and monoisotopic mass of 333.02252 g/mol .

Scientific Research Applications

Chemistry and Biological Activity

  • A novel series of triazolopyrimidine derivatives, including structures related to "7-(4-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide," has been synthesized and characterized. These compounds have been evaluated for their antimicrobial and antifungal activities, indicating their potential utility in developing new therapeutic agents (Chauhan & Ram, 2019).

Antimicrobial and Antioxidant Properties

  • The synthesis of triazolopyrimidine derivatives with varied substitutions has been achieved, demonstrating significant antimicrobial and antioxidant activities. This underscores the chemical's role in the design and development of compounds with potential applications in treating infections and oxidative stress-related conditions (Gilava, Patel, Ram, & Chauhan, 2020).

Heterocyclic Synthesis Techniques

  • Research on the synthesis of heterocyclic compounds using dihalogentriphenylphosphorane has provided insights into methods that could potentially involve the synthesis of triazolopyrimidines. Such studies are critical for understanding the chemical reactions and pathways that can be used to create complex molecules for various scientific applications (Wamhoff, Kroth, & Strauch, 1993).

Antituberculous and Antiviral Activity

  • Structural analogs of triazolopyrimidines have been synthesized and evaluated for their tuberculostatic and antiviral activities. Such research highlights the potential of "this compound" and its analogs in developing treatments for tuberculosis and viral infections (Titova et al., 2019).

Supramolecular Chemistry

  • The study of novel pyrimidine derivatives for co-crystallization with crown ethers demonstrates the compound's relevance in supramolecular chemistry, particularly in the formation of hydrogen-bonded supramolecular assemblies. This research area explores the chemical's utility in designing materials with specific molecular recognition and assembly properties (Fonari et al., 2004).

Future Directions

The future directions for research on this compound could include further investigation of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to evaluate its safety and potential applications in medicinal chemistry .

Properties

IUPAC Name

7-(4-bromophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN5O/c1-7-10(12(15)20)11(8-2-4-9(14)5-3-8)19-13(18-7)16-6-17-19/h2-6,11H,1H3,(H2,15,20)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXVSGESIAGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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